molecular formula C19H25BrO6 B12425583 Tlr4/NF-|EB/mapk-IN-1

Tlr4/NF-|EB/mapk-IN-1

Cat. No.: B12425583
M. Wt: 429.3 g/mol
InChI Key: JLDQUFKUAFNISU-QMHBMSAFSA-N
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Description

Tlr4/NF-|EB/mapk-IN-1 is a compound that plays a significant role in the modulation of immune responses. It is involved in the signaling pathways of Toll-like receptor 4 (TLR4), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinases (MAPK). These pathways are crucial for the regulation of inflammatory responses and have been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tlr4/NF-|EB/mapk-IN-1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tlr4/NF-|EB/mapk-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the compound with altered biological activity, as well as by-products that may need to be removed during purification .

Scientific Research Applications

Tlr4/NF-|EB/mapk-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Tlr4/NF-|EB/mapk-IN-1 exerts its effects by modulating the activity of TLR4, NF-κB, and MAPK signaling pathways. Upon binding to TLR4, the compound activates downstream signaling cascades that lead to the activation of NF-κB and MAPK. This results in the transcription of pro-inflammatory cytokines and other immune response genes. The compound’s ability to regulate these pathways makes it a valuable tool for studying the molecular mechanisms underlying inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tlr4/NF-|EB/mapk-IN-1 include other TLR4 inhibitors, NF-κB inhibitors, and MAPK inhibitors. Examples include:

    TLR4 Inhibitors: TAK-242, Eritoran

    NF-κB Inhibitors: Bortezomib, Parthenolide

    MAPK Inhibitors: U0126, PD98059

Uniqueness

This compound is unique in its ability to simultaneously modulate multiple signaling pathways involved in immune responses. This multi-target approach can provide a more comprehensive understanding of the complex interactions between these pathways and their roles in disease pathogenesis. Additionally, the compound’s specificity and potency make it a valuable tool for both basic research and therapeutic development .

Properties

Molecular Formula

C19H25BrO6

Molecular Weight

429.3 g/mol

IUPAC Name

[(4S)-4-[(3aR,4S,7aR)-4-acetyloxy-6-(bromomethyl)-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

InChI

InChI=1S/C19H25BrO6/c1-10(6-5-7-24-12(3)21)16-14(9-20)8-15-17(11(2)19(23)26-15)18(16)25-13(4)22/h10,15,17-18H,2,5-9H2,1,3-4H3/t10-,15+,17+,18+/m0/s1

InChI Key

JLDQUFKUAFNISU-QMHBMSAFSA-N

Isomeric SMILES

C[C@@H](CCCOC(=O)C)C1=C(C[C@@H]2[C@H]([C@@H]1OC(=O)C)C(=C)C(=O)O2)CBr

Canonical SMILES

CC(CCCOC(=O)C)C1=C(CC2C(C1OC(=O)C)C(=C)C(=O)O2)CBr

Origin of Product

United States

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